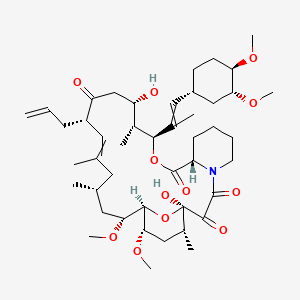
FK-506 3'-Methyl Ether
Overview
Description
FK-506 3'-Methyl Ether (FK-506ME) is a powerful immunosuppressive drug that has been used to treat a variety of autoimmune diseases. It is a derivative of the immunosuppressant FK-506 and has been studied for its potential to reduce inflammation and improve the quality of life for patients suffering from autoimmune diseases. FK-506ME has been shown to be effective in treating a variety of autoimmune diseases, including rheumatoid arthritis, Crohn’s disease, ulcerative colitis, and multiple sclerosis.
Scientific Research Applications
Neuroprotective and Neuroregenerative Effects
FK-506 has been recognized for its neuroprotective properties against a range of neurodegenerative diseases. A study by Kumar, Kalonia, and Kumar (2010) investigated the neuroprotective effect of FK-506 against 3-nitropropionic acid-induced alterations in rat brain behavior, biochemistry, and mitochondrial function. The study concluded that FK-506 attenuates neurotoxicity, and this protective action might involve modulation of nitric oxide (Kumar, Kalonia, & Kumar, 2010). Additionally, the neuroregenerative properties of FK-506 have been noted, with studies showing enhancement of nerve regeneration when administered prior to nerve injury, suggesting a potential application in elective surgeries or nerve damage prevention (Snyder et al., 2006).
Immunomodulation and Transplantation
FK-506's primary use as an immunosuppressant for preventing allograft rejection in transplant cases is well-documented. Its interaction with nitric oxide modulators indicates a possible mechanism underlying its protective effects in transplantation scenarios. This interaction is crucial for understanding and potentially enhancing the efficacy of FK-506 in clinical settings (Kumar, Kalonia, & Kumar, 2010).
Drug Delivery and Bioavailability Enhancement
Research has been conducted on improving the oral bioavailability of FK-506. For instance, the development of a novel poly(methyl vinyl ether-co-maleic anhydride)-graft-hydroxypropyl-β-cyclodextrin amphiphilic copolymer has been reported to improve FK-506's structural stability, permeability, and bioadhesion, enhancing its pharmacokinetic behavior and offering a promising approach for its efficient oral delivery (Zhang et al., 2015).
Molecular Synthesis and Drug Formulation
FK-506 has been a subject of interest in molecular synthesis and drug formulation studies. Research focusing on the stereocontrolled aldol coupling for synthesizing segments of FK-506 demonstrates the chemical intricacies involved in the drug's production and the potential for developing more efficient synthesis methods (White et al., 2009). Furthermore, various formulation approaches like complexation with cyclodextrins and liposomes are being investigated to solve issues related to the drug delivery of tacrolimus, the active component in FK-506 (Patel et al., 2012).
Mechanism of Action
Target of Action
FK-506 3’-Methyl Ether is a derivative of FK506, also known as tacrolimus . Tacrolimus is an immunosuppressant drug widely used to prevent the rejection of transplanted organs . The primary target of FK-506 3’-Methyl Ether is likely to be similar to that of tacrolimus, which is the calcineurin pathway .
Mode of Action
FK-506 3’-Methyl Ether, like tacrolimus, binds to the immunophilin FKBP12. The resulting complex inhibits calcineurin, which is normally activated by calmodulin in response to increases in intracellular Ca2+. This inhibition results in the inactivation of the nuclear factor of activated T-cells (NF-ATc), thus preventing the transcription of the interleukin 2 gene .
Pharmacokinetics
Tacrolimus is highly lipophilic and is metabolized extensively in the liver by cytochrome P450 enzymes . Less than 1% of the dose is excreted in the urine or bile as unchanged drug within 48 hours in rats and in dogs, indicating complete metabolism of the drug .
Result of Action
FK-506 3’-Methyl Ether, as a derivative of tacrolimus, is expected to have potent immunosuppressive effects. It is likely to inhibit the activation of T-cells and the production of cytokines, leading to a decrease in the immune response .
Biochemical Analysis
Biochemical Properties
FK-506 3’-Methyl Ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The FK-506 core is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units by a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The core produced is further modified by a series of post-PKS tailoring steps .
Cellular Effects
FK-506 3’-Methyl Ether has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The fractions of soluble and insoluble components of yeast cells positively influenced tacrolimus biosynthesis .
Molecular Mechanism
The mechanism of action of FK-506 3’-Methyl Ether at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The unique allyl functional group of FK506 is formed by a discrete PKS acting in coordination with fatty acid synthase (FAS) to provide this atypical extender unit .
Metabolic Pathways
FK-506 3’-Methyl Ether is involved in metabolic pathways, interacting with enzymes or cofactors. The FK506 core is formed from a DHCHC starter unit and extender units by a hybrid type I PKS/NRPS system . The core produced is further modified by a series of post-PKS tailoring steps .
Properties
IUPAC Name |
(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAXYWYQSRHDMG-RGSPJBABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849494 | |
| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124554-16-1 | |
| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



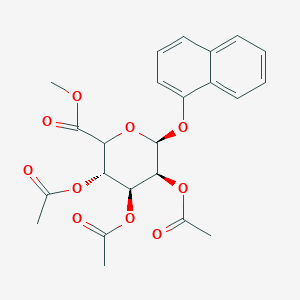

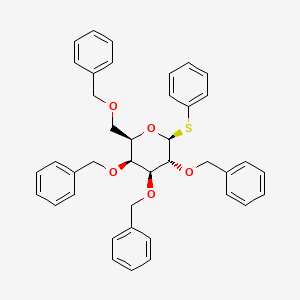



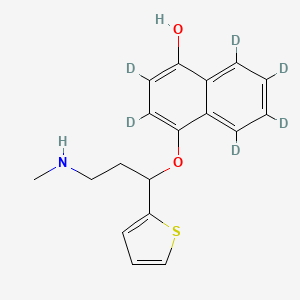
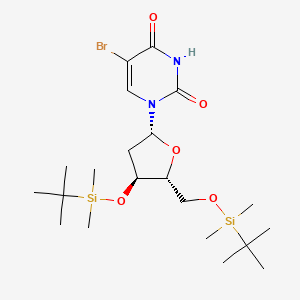

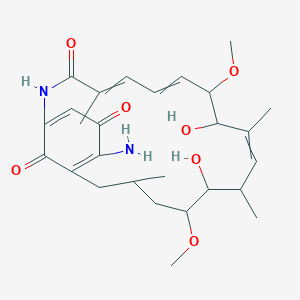

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
